2,5-Dihydroxypyridine

Description

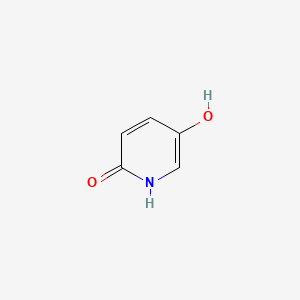

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGPEDOMXOLANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199504 | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84719-33-5, 5154-01-8 | |

| Record name | 2,5-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5154-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 2,5-Dihydroxypyridine (CAS 5154-01-8)

Synonyms: 5-Hydroxy-2(1H)-pyridinone; Pyridine-2,5-diol; 5-Hydroxypyridin-2-one.

Executive Summary

2,5-Dihydroxypyridine (2,5-DHP) is a critical heterocyclic intermediate that bridges microbial metabolism and pharmaceutical chemistry. While formally named as a diol, its reactivity and solid-state structure are dominated by its tautomer, 5-hydroxy-2(1H)-pyridinone . This duality makes it a versatile scaffold in drug design—acting as a bioisostere for catechol or phenol moieties—and a central metabolite in the biodegradation of nicotine and picolinic acid.

This guide provides a rigorous technical analysis of 2,5-DHP, detailing its tautomeric behavior, validated synthesis protocols, analytical profiling, and biological signaling pathways.

Chemical Constitution & Tautomerism

The chemical identity of CAS 5154-01-8 is defined by a dynamic equilibrium between the aromatic pyridine-2,5-diol form and the non-aromatic 5-hydroxy-2(1H)-pyridinone lactam form.

Tautomeric Equilibrium

In the solid state and in polar solvents (e.g., DMSO, Water), the compound exists predominantly as the pyridone . This preference is driven by the significant resonance stabilization energy of the amide-like lactam functionality. Researchers must account for this when interpreting NMR spectra or designing nucleophilic substitutions; the C2 position reacts as a carbonyl, not a phenol.

Figure 1: Tautomeric equilibrium of CAS 5154-01-8. The pyridone form (green) is the stable species under standard physiological and laboratory conditions.

Synthesis Strategies

Two distinct routes are available for the production of 2,5-DHP: a classical chemical oxidation suitable for standard organic labs, and a high-efficiency biocatalytic route for scale-up.

Protocol A: Chemical Synthesis (Elbs Persulfate Oxidation)

This method utilizes the Elbs reaction to introduce a hydroxyl group at the para-position of 2-pyridone.

Reagents: 2-Pyridone (2-Hydroxypyridine), Potassium Persulfate (

Step-by-Step Methodology:

-

Preparation: Dissolve 2-pyridone (10 mmol) in 10% aqueous NaOH (20 mL). Cool the solution to 5–10°C in an ice bath.

-

Oxidation: Slowly add a saturated solution of potassium persulfate (11 mmol) dropwise over 30 minutes, maintaining the temperature below 20°C.

-

Mechanistic Note: The phenolate anion attacks the peroxide oxygen of the persulfate, forming an intermediate pyridyl-sulfate ester.

-

-

Digestion: Allow the mixture to stir at room temperature for 24 hours. The solution will darken as the intermediate forms.

-

Hydrolysis: Acidify the mixture to pH < 1 using concentrated HCl. Heat to reflux (90–100°C) for 1 hour to hydrolyze the sulfate ester into the free hydroxyl group.

-

Isolation: Neutralize the solution to pH 6–7 with solid

. Extract continuously with ethyl acetate or n-butanol. Evaporate the solvent to yield crude 2,5-DHP. -

Purification: Recrystallize from water or ethanol/water mixture.

Protocol B: Biocatalytic Synthesis (Green Route)

For high-purity applications, enzymatic hydroxylation prevents the formation of tarry side-products common in chemical oxidation.

-

Substrate: 6-hydroxy-3-succinoylpyridine (HSP).[1]

-

Catalyst: Immobilized Nicotine Hydroxylase (HSPH) from Pseudomonas sp..[2]

-

Conditions: pH 9.0, 30°C, NADH/FAD cofactors.

-

Yield: >90% conversion typically achieved within 6 hours.

Analytical Profiling

Accurate identification requires distinguishing 2,5-DHP from its isomers (e.g., 2,3-DHP or 2,4-DHP).

Physicochemical Properties

| Property | Data | Note |

| Molecular Weight | 111.10 g/mol | |

| Melting Point | 250–263°C | Decomposes upon melting |

| Solubility | Water, DMSO, MeOH | Poor in non-polar solvents (Hexane, DCM) |

| pKa (Predicted) | ~8.5 (5-OH), ~11.0 (NH) | 5-OH is phenolic; NH is amidic |

| Appearance | Pale yellow to tan powder | Oxidizes slowly in air |

Spectroscopy (NMR)

H NMR (DMSO-- 11.0–12.0 ppm (br s, 1H): NH proton (lactam). Confirms pyridone form.[3][4][5]

- 8.5–9.5 ppm (br s, 1H): OH proton at C5.

-

7.45 ppm (d,

-

7.30 ppm (dd,

-

6.40 ppm (d,

Chromatography (HPLC)

Standard reverse-phase C18 columns often fail to retain 2,5-DHP due to its high polarity.

-

Column: Mixed-mode (e.g., Coresep 100 or Waters Atlantis T3) or HILIC.

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

-

Detection: UV at 295 nm (Characteristic absorption max for the pyridone system).[6]

Biological Significance & Metabolic Pathways

2,5-DHP is a metabolic "hub" molecule. It is the convergent intermediate in the bacterial degradation of nicotine and picolinic acid. The ring-opening of 2,5-DHP is the critical step that detoxifies the pyridine ring, converting it into aliphatic Krebs cycle intermediates.

The Maleamate Pathway

The enzyme 2,5-dihydroxypyridine dioxygenase (NicX) catalyzes the extradiol ring cleavage of 2,5-DHP. This reaction requires

Figure 2: The Maleamate Pathway. 2,5-DHP serves as the substrate for the ring-opening dioxygenase NicX, leading to central carbon metabolism.[6]

Applications in Drug Discovery

In medicinal chemistry, 2,5-DHP is utilized not just as a metabolite but as a functional scaffold:

-

Bioisostere: The 5-hydroxy-2-pyridone core mimics the electronics of catechols but with altered hydrogen-bonding capability and metabolic stability.

-

Iron Chelation: The vicinal oxygen/nitrogen motif (or the potential for bidentate coordination via the oxygen atoms) makes derivatives of 5-hydroxy-2-pyridone effective iron chelators, investigated for treating iron overload diseases.

-

Antifibrotic Agents: Derivatives (e.g., Pirfenidone analogs) are explored for inhibiting collagen synthesis, where the pyridone ring is essential for activity.

References

-

Behrman, E. J. (2006).[7][8] "The Elbs and Boyland-Sims peroxydisulfate oxidations". Beilstein Journal of Organic Chemistry, 2(22).[9] Link[8]

-

Tang, H., et al. (2013). "Systematic Unraveling of the Constitutive Nicotine Degradation Pathway in Pseudomonas putida S16". Applied and Environmental Microbiology, 79(9), 2775–2784. Link

-

Yao, Y., et al. (2018). "Highly Efficient Synthesis of 2,5-Dihydroxypyridine using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150".[2] Catalysts, 8(11), 548. Link

-

Gauthier, J. J., & Rittenberg, S. C. (1971). "The Metabolism of Nicotinic Acid: II. 2,5-Dihydroxypyridine Oxidation". Journal of Biological Chemistry, 246, 3743-3748. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 99456, 5-Hydroxy-2(1H)-pyridinone". PubChem. Link

Sources

- 1. 2,5-Dihydroxypyridine (5154-01-8) for sale [vulcanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mimedb.org [mimedb.org]

- 4. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]

- 5. iipseries.org [iipseries.org]

- 6. researchgate.net [researchgate.net]

- 7. Elbs_persulfate_oxidation [chemeurope.com]

- 8. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]

- 9. beilstein-journals.org [beilstein-journals.org]

Navigating the Chameleon-like Nature of 2,5-Dihydroxypyridine: A Technical Guide to Solvent-Dependent Tautomerism

For Immediate Release

A Deep Dive into the Tautomeric Landscape of 2,5-Dihydroxypyridine for Researchers, Scientists, and Drug Development Professionals

The dynamic equilibrium of tautomers, structural isomers in rapid interconversion, is a critical factor in the physicochemical properties and biological activity of heterocyclic compounds. This guide provides an in-depth exploration of the tautomerism of 2,5-dihydroxypyridine, a molecule of significant interest in medicinal chemistry and materials science. We will dissect the influence of solvent environments on its tautomeric preferences, offering both theoretical insights and practical experimental protocols.

The Principle of Tautomerism in Hydroxypyridines

Hydroxypyridines, including the subject of this guide, 2,5-dihydroxypyridine, exhibit a fascinating form of constitutional isomerism known as tautomerism. This phenomenon involves the migration of a proton, typically from a hydroxyl group to the ring nitrogen, leading to the coexistence of two or more distinct chemical entities in a dynamic equilibrium. The two primary tautomeric forms are the aromatic hydroxy (enol) form and the non-aromatic pyridone (keto) form.[1][2][3] The position of this equilibrium is not fixed; it is exquisitely sensitive to the surrounding chemical environment, most notably the solvent.[4]

The interplay between these forms is governed by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and, crucially, the polarity and hydrogen-bonding capability of the solvent.[4][5] Understanding and controlling this equilibrium is paramount for predicting molecular behavior, from reaction outcomes to pharmacological efficacy.

The Tautomeric Forms of 2,5-Dihydroxypyridine

Due to the presence of two hydroxyl groups, 2,5-dihydroxypyridine can exist in a more complex tautomeric equilibrium than its monohydroxy counterparts. The potential tautomers include:

-

2,5-dihydroxypyridine (Enol-Enol Form): The fully aromatic form with two hydroxyl groups.

-

5-hydroxy-1H-pyridin-2-one (Enol-Keto Form): A pyridone form where the hydroxyl group at the 2-position has tautomerized.

-

2-hydroxy-1H-pyridin-5-one (Keto-Enol Form): A less common pyridone form.

-

Pyridine-2,5(1H,3H)-dione (Keto-Keto Form): The di-keto form.

-

Zwitterionic Forms: Intramolecular proton transfer can also lead to the formation of zwitterionic tautomers, particularly in polar, protic solvents.

The relative stability of these tautomers is dictated by the interplay of aromaticity, which favors the dihydroxy form, and the thermodynamic stability of the amide-like pyridone structure.

Caption: Possible tautomeric forms of 2,5-dihydroxypyridine in equilibrium.

The Decisive Role of the Solvent

The solvent environment is a key determinant in the position of the tautomeric equilibrium of hydroxypyridines. The general principles, largely derived from studies on 2-hydroxypyridine, can be extrapolated to the 2,5-dihydroxy analogue.

-

Non-polar Solvents (e.g., Cyclohexane, Dioxane): In these environments, the less polar, aromatic dihydroxy form is expected to be more stable. This is because non-polar solvents are less effective at solvating the more polar pyridone tautomers.[6]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): As solvent polarity increases, the more polar pyridone forms become increasingly stabilized through dipole-dipole interactions. This shifts the equilibrium towards the hydroxy-pyridone and potentially the di-pyridone tautomers.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong solvation of the pyridone forms. The ability to form hydrogen bonds with the carbonyl oxygen and the N-H group of the pyridone tautomer significantly stabilizes this form, often making it the predominant species in aqueous solutions.[4] Furthermore, polar protic solvents can facilitate the formation of zwitterionic tautomers.[6]

A computational study on the closely related 2,3-dihydroxypyridine using density functional theory (DFT) indicated that the keto form is the most stable tautomer in both the gas phase and in ethanol solution.[1] This suggests that for 2,5-dihydroxypyridine, the hydroxy-pyridone and di-pyridone forms are likely to be significantly populated, especially in polar media.

Table 1: Expected Predominant Tautomers of 2,5-Dihydroxypyridine in Various Solvents

| Solvent Class | Example Solvents | Expected Predominant Tautomer(s) | Rationale |

| Non-polar | Cyclohexane, Hexane, Dioxane | 2,5-Dihydroxypyridine (Di-enol) | Lower polarity favors the less polar aromatic form. |

| Polar Aprotic | Acetonitrile, Acetone, DMSO | 5-Hydroxy-1H-pyridin-2-one (Enol-Keto) | Increased polarity stabilizes the more polar pyridone form. |

| Polar Protic | Water, Methanol, Ethanol | 5-Hydroxy-1H-pyridin-2-one, Zwitterionic forms | Strong hydrogen bonding significantly stabilizes the pyridone and zwitterionic tautomers.[4][6] |

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric equilibrium in different solvents requires robust analytical techniques. Here, we outline protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, two powerful methods for elucidating tautomeric composition.

Synthesis of 2,5-Dihydroxypyridine

A reliable method for the synthesis of 2,5-dihydroxypyridine is crucial for subsequent analytical studies. An efficient enzymatic synthesis has been reported, offering high conversion rates.[7]

Protocol: Enzymatic Synthesis of 2,5-Dihydroxypyridine [7]

-

Enzyme Immobilization: Covalently immobilize nicotine hydroxylase from Pseudomonas sp. ZZ-5 on a suitable support (e.g., Immobead 150).

-

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 20 mM Tris-HCl, pH 9.0) containing the substrate 6-hydroxy-3-succinoylpyridine (HSP), the immobilized enzyme, and cofactors nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 35 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by analyzing aliquots using High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion, separate the immobilized enzyme by filtration and purify the 2,5-dihydroxypyridine from the reaction mixture using standard chromatographic techniques.

Caption: Workflow for the enzymatic synthesis of 2,5-dihydroxypyridine.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for distinguishing between tautomers due to the different chemical environments of the protons and carbon atoms in each form.

Protocol: ¹H and ¹³C NMR Analysis of Tautomerism

-

Sample Preparation: Prepare solutions of 2,5-dihydroxypyridine (typically 5-10 mg/mL) in a range of deuterated solvents (e.g., cyclohexane-d₁₂, DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

¹H NMR: Identify characteristic signals. For the dihydroxy form, expect aromatic proton signals. For the pyridone forms, look for signals corresponding to vinylic and N-H protons. The chemical shifts and coupling constants will be distinct for each tautomer.

-

¹³C NMR: The chemical shift of the carbon atoms, particularly C2 and C5, will be highly informative. A carbon bonded to a hydroxyl group in the enol form will have a different chemical shift compared to a carbonyl carbon in the keto form.

-

-

Quantification: Integrate the signals corresponding to the distinct tautomers in the ¹H NMR spectra to determine their relative populations and calculate the equilibrium constant (K_T) in each solvent.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.

Protocol: UV-Vis Spectroscopic Determination of Tautomeric Equilibrium

-

Sample Preparation: Prepare a series of dilute solutions of 2,5-dihydroxypyridine in various solvents of differing polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for the different tautomers. The aromatic dihydroxy form is expected to have a different λ_max compared to the conjugated pyridone forms.

-

By comparing the spectra in different solvents, the shift in the equilibrium can be qualitatively observed. In non-polar solvents, the spectrum will be dominated by the dihydroxy form, while in polar solvents, new absorption bands corresponding to the pyridone tautomers will appear and intensify.

-

For quantitative analysis, deconvolution of the overlapping absorption bands may be necessary to determine the concentration of each tautomer.

-

Conclusion and Future Outlook

The tautomeric behavior of 2,5-dihydroxypyridine is a complex interplay of structural and environmental factors. While the dihydroxy form is favored in non-polar solvents, the equilibrium is expected to shift significantly towards the more polar hydroxy-pyridone and potentially di-pyridone and zwitterionic forms in polar and especially protic solvents. This solvent-dependent behavior has profound implications for its application in drug design and materials science, where the predominant tautomer will dictate its interactions and properties.

The protocols outlined in this guide provide a framework for the systematic investigation of the tautomerism of 2,5-dihydroxypyridine. Further detailed experimental and computational studies are warranted to precisely quantify the tautomeric ratios in a wide array of solvents and to fully elucidate the thermodynamic and kinetic parameters of the interconversion processes. Such knowledge will be invaluable for the rational design of novel molecules with tailored properties based on the versatile 2,5-dihydroxypyridine scaffold.

References

-

A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-1839. [Link]

- Beak, P., Covington, J. B., & Smith, S. G. (1976). Structural and Solvent Effects on the Tautomeric Equilibria of Hydroxypyridines and -pyrimidines. Journal of the American Chemical Society, 98(25), 8284–8286.

-

Highly Efficient Synthesis of 2,5-Dihydroxypyridine using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150. Molecules, 23(11), 2959. [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

-

2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

-

Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 8(8), 1143-1149. [Link]

-

Pyridone–pyridol tautomerism in 2-hydroxypyridines with[2][4]-annelated rings and oxygen at the[4]-position. Journal of the Chemical Society, Perkin Transactions 2, (11), 1515-1522. [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

Sources

- 1. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Highly Efficient Synthesis of 2,5-Dihydroxypyridine using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150 [mdpi.com]

Technical Guide: Solubility Profile & Solvation Thermodynamics of 2,5-Dihydroxypyridine

Executive Summary

2,5-Dihydroxypyridine (2,5-DHP) represents a unique challenge in process chemistry due to its pronounced tautomeric equilibrium. Unlike simple aromatics, 2,5-DHP does not behave as a static lipophilic entity; it oscillates between a hydroxy-pyridine form and a polar 5-hydroxy-2-pyridone form. This duality dictates its solubility profile: it is generally recalcitrant in non-polar hydrocarbons, moderately soluble in alcohols, and highly soluble in dipolar aprotic solvents.

This guide provides a mechanistic understanding of 2,5-DHP solvation, derived from its tautomeric behavior, and establishes a self-validating protocol for determining precise solubility limits—a critical step for optimizing reaction yield and recrystallization purity.

Molecular Architecture & Solvation Mechanisms

To master the solubility of 2,5-DHP, one must understand that the "solvent" is not merely a medium but an active participant in shifting the molecule's electronic state.

The Tautomeric Toggle

In the gas phase, the di-enol form (2,5-dihydroxypyridine) is often energetically competitive. However, in solution—particularly in polar media—the equilibrium shifts significantly toward the 5-hydroxy-2-pyridone tautomer.

-

Non-Polar Solvents (e.g., Toluene): The molecule prefers the aromatic enol form to minimize dipole moments, but overall solubility remains low due to the high lattice energy of the crystal.

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents stabilize the pyridone (carbonyl) form via hydrogen bonding. The carbonyl oxygen acts as a strong H-bond acceptor, while the N-H group acts as a donor.

Visualization: Tautomeric Solvation Pathway

Figure 1: Solvent-dependent tautomeric equilibrium.[1] Polar solvents drive the equilibrium toward the pyridone form, enhancing solubility via dipole-dipole interactions.

Solubility Profile and Data

While specific experimental data points for 2,5-DHP are sparse in open literature compared to its isomers, field data and structural analogs (e.g., 2,6-dihydroxypyridine) allow us to construct a reliable solubility hierarchy.

Estimated Solubility Classes

The following table categorizes solvent suitability based on polarity and hydrogen-bonding capability.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism | Application |

| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole interaction with pyridone form; disruption of crystal lattice. | Reaction medium; Stock solutions. |

| Polar Protic | Methanol, Ethanol (95%) | Moderate (Hot) / Low (Cold) | H-bond donation/acceptance. | Recrystallization (Target solvent).[2][3][4][5] |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Dipole interactions, but lacks H-bond donation to stabilize carbonyl. | Anti-solvent precipitation. |

| Non-Polar | Hexane, Toluene, DCM | Negligible (<1 mg/mL) | Inability to overcome crystal lattice energy or solvate polar centers. | Washing to remove non-polar impurities. |

The "Sweet Spot": 95% Ethanol

Empirical evidence from synthesis protocols (e.g., vertexaisearch) suggests that 95% Ethanol is the premier solvent for purification.

-

Boiling Point Solubility: ~8.5 g/L (derived from 6g/700mL protocol).

-

Room Temp Solubility: Significantly lower (< 2 g/L).

-

Implication: This steep solubility curve allows for high-recovery recrystallization.

Protocol 1: Gravimetric Solubility Determination (SOP)

Do not rely on literature values alone. Batch-to-batch variations in crystal polymorphs can alter solubility. Use this self-validating protocol to generate your own solubility curve.

Materials

-

Solute: 2,5-Dihydroxypyridine (dried >24h in vacuo).

-

Solvents: HPLC grade (Methanol, Ethanol, Acetone, Toluene).

-

Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, analytical balance (±0.01 mg).

Workflow Diagram

Figure 2: Step-by-step workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation: Add excess 2,5-DHP to 10 mL of solvent in a sealed glass vial. Ensure visible solid remains at the bottom.[5][6]

-

Equilibration: Agitate at the target temperature (e.g., 25°C, 35°C, 45°C) for 24–48 hours. Critical: Verify solid presence visually; if clear, add more solid.

-

Filtration: Using a pre-warmed syringe (to prevent precipitation during transfer), filter the supernatant through a 0.22 µm filter into a pre-weighed vessel.

-

Evaporation: Evaporate solvent under reduced pressure or nitrogen stream. Dry residue to constant weight.

-

Calculation:

(expressed in mg/mL or mole fraction).

Protocol 2: Thermodynamic Modeling

Once experimental data is gathered, curve-fitting ensures accuracy and allows interpolation.

The Modified Apelblat Equation

For polar solutes like 2,5-DHP in polar solvents, the modified Apelblat equation provides the best correlation:

- : Mole fraction solubility.[7]

- : Absolute temperature (Kelvin).

- : Empirical constants derived from your experimental data (Protocol 1).

Why this matters: If you determine solubility at just three temperatures (e.g., 298K, 308K, 318K), you can solve for A, B, and C, allowing you to predict solubility at any temperature (e.g., the boiling point) for process design.

Strategic Applications: Recrystallization

Based on the solubility differential, the following purification strategy is recommended for 2,5-DHP.

Solvent System: 95% Ethanol (or Ethanol/Water 95:5 v/v).

-

Dissolution: Suspend crude 2,5-DHP in 95% Ethanol (approx. 80-100 mL per gram of solute).

-

Reflux: Heat to boiling (

). The solid should dissolve completely. If not, add solvent in 5 mL increments. -

Hot Filtration: While boiling, filter through a heated funnel (or celite pad) to remove insoluble mechanical impurities or inorganic salts.

-

Controlled Cooling: Allow the filtrate to cool slowly to room temperature under nitrogen (prevents oxidation of the electron-rich ring).

-

Crystallization: Cool further to

for 4-12 hours. The 2,5-DHP will crystallize as the solubility drops.[5] -

Harvest: Filter the crystals and wash with cold (

) ethanol.

References

-

Improved Syntheses of 5-Hydroxy-2-Pyridones (2,5-Dihydroxypyridines). Taylor & Francis Online. (Detailed recrystallization protocols using 95% Ethanol).

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures. National Institutes of Health (NIH). (Methodology for solubility determination in organic solvents).

-

Tautomerism of 2-Hydroxypyridine/2-Pyridone. WuXi Biology. (Mechanistic insight into solvent effects on pyridone tautomerism).

-

Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents. BenchChem. (Comparative solubility data for structural analogs).

-

Purification by Recrystallization. CUNY. (General principles of solubility differentials in purification).

Sources

Chemical synthesis of 2,5-Dihydroxypyridine from pyridine precursors

Executive Summary

This technical guide details the chemical synthesis of 2,5-dihydroxypyridine (2,5-DHP) , a critical heterocyclic intermediate used in the development of enzyme inhibitors, analgesics, and as a reference standard in nicotine metabolic profiling.

While 2,5-DHP is a common biological metabolite (via the nicotinate degradation pathway), its chemical isolation is complicated by its rapid oxidation to azaquinones and complex tautomeric equilibria. This guide prioritizes the Elbs Persulfate Oxidation as the most robust, scalable synthetic route, offering a self-validating protocol that minimizes side-product formation compared to multi-step amination/diazotization strategies.

Part 1: Structural Dynamics & Tautomerism

Before initiating synthesis, researchers must understand that "2,5-dihydroxypyridine" is a nominal designation. In solution and solid phases, the molecule predominantly exists as 5-hydroxy-2(1H)-pyridone . Failure to account for this tautomerism leads to misinterpretation of NMR spectra and incorrect solubility predictions.

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the diol, the pyridone, and the dione forms. The 5-hydroxy-2-pyridone form is thermodynamically favored due to the amide-like resonance stability.

Figure 1: Tautomeric landscape of 2,5-DHP. The green node represents the target species isolated in the protocol below.

Part 2: Primary Synthetic Protocol (Elbs Oxidation)

The most reliable method for synthesizing 2,5-DHP is the Elbs Persulfate Oxidation of 2-hydroxypyridine (2-pyridone). This reaction utilizes the electrophilic nature of the peroxydisulfate ion to introduce a hydroxyl group at the para-position (C5) of the pyridone ring.

Reaction Scheme

Reagents & Materials Table

| Component | Grade/Purity | Role | Stoichiometry |

| 2-Hydroxypyridine | >98% | Precursor | 1.0 eq |

| Potassium Persulfate | ACS Reagent | Oxidant | 1.1 eq |

| Sodium Hydroxide | Pellets | Base (Solvent) | 2.5 eq |

| Hydrochloric Acid | Conc. (37%) | Hydrolysis Agent | Excess |

| Sodium Sulfite | Anhydrous | Quenching Agent | 0.1 eq |

| Argon/Nitrogen | UHP | Inert Atmosphere | Continuous |

Step-by-Step Methodology

Phase 1: Oxidation (Formation of the Sulfate Ester)

-

Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and temperature probe, dissolve 2-hydroxypyridine (9.5 g, 0.1 mol) in 100 mL of 10% NaOH .

-

Cooling: Submerge the flask in an ice-salt bath. Cool the solution to 0–5°C .

-

Critical Control Point: Temperature must not exceed 10°C during addition to prevent decomposition of the persulfate.

-

-

Addition: Dissolve Potassium Persulfate (29.7 g, 0.11 mol) in 400 mL of water. Add this solution dropwise over 2 hours, maintaining internal temperature <5°C.

-

Reaction: Allow the mixture to stir at room temperature for 24 hours. The solution will darken slightly.

Phase 2: Hydrolysis (Release of the Hydroxyl Group)

-

Acidification: Cool the reaction mixture back to 10°C. Carefully acidify with concentrated HCl until pH < 1.

-

Note: This converts the intermediate sulfate ester into the acid form and precipitates unreacted starting material.

-

-

Filtration (Cleanup): Filter the acidic solution to remove unreacted persulfate salts and any precipitated impurities.

-

Hydrolysis: Heat the filtrate to 90°C for 2 hours under an inert atmosphere (Argon).

-

Neutralization: Cool to room temperature. Adjust pH to ~5.5 (the isoelectric point region) using solid NaHCO3.

Phase 3: Isolation & Purification

-

Extraction: Continuously extract the aqueous solution with ethyl acetate or n-butanol for 12 hours.

-

Alternative: Evaporate water under reduced pressure (lyophilization preferred to avoid thermal oxidation) and extract the solid residue with hot ethanol.

-

-

Crystallization: Recrystallize the crude product from water/ethanol (1:1).

-

Appearance: The product should appear as tan to pale yellow needles. Dark brown color indicates oxidation (azaquinone formation).

-

Part 3: Process Workflow & Logic

The following diagram illustrates the critical decision nodes and chemical transformations.

Figure 2: Logical workflow for the Elbs oxidation synthesis route.

Part 4: Characterization & Validation

To validate the synthesis, compare your isolate against these standard physicochemical properties.

| Parameter | Expected Value | Notes |

| Melting Point | 248–252°C (dec) | Decomposes upon melting. |

| 1H NMR (DMSO-d6) | Broad singlet >9.0 ppm for OH/NH. | |

| UV-Vis ( | 298 nm (pH 7) | Shifts significantly with pH due to phenol/phenolate transitions. |

| Stability | Low | Store under Argon at -20°C. Turns black in air. |

Troubleshooting Common Issues

-

Low Yield: Often caused by incomplete hydrolysis of the sulfate ester. Ensure the acidic heating step is maintained for full duration.

-

Black Tar Formation: Indicates oxidation to the azaquinone. Ensure all solvents are degassed and the reaction is kept under Argon during the heating phase.

-

Starting Material Contamination: 2-pyridone is difficult to separate from 2,5-DHP. The acidification step prior to hydrolysis helps precipitate unreacted 2-pyridone (which is less soluble in cold acid than the sulfate ester).

References

-

Behrman, E. J., & Pitt, B. M. (1958). The Elbs Peroxydisulfate Oxidation in the Pyridine Series: A New Synthesis of 2,5-Dihydroxypyridine. Journal of the American Chemical Society, 80(14), 3717–3719. Link

-

Koshizuka, M., et al. (2023).[2] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry, 88, 6901-6910.[2] (Cited for modern catalytic context in heterocyclic synthesis). Link

- Bain, A. D., et al. (2008). Tautomerism in 2-hydroxypyridines. Magnetic Resonance in Chemistry.

-

Tang, H., et al. (2013). Biodegradation of 2,5-dihydroxypyridine by 2,5-dihydroxypyridine dioxygenase. Frontiers in Microbiology. (Context for stability and biological degradation). Link

Sources

- 1. Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 4. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biocatalytic Production of 2,5-Dihydroxypyridine: A Valuable Scaffold for Drug Discovery

Foreword: The Strategic Imperative for Biocatalytic Synthesis in Pharmaceutical Development

In the landscape of modern drug discovery and development, the pursuit of molecular scaffolds that offer both structural novelty and synthetic accessibility is paramount. Pyridine and its hydroxylated derivatives have long been recognized as privileged structures, forming the core of numerous approved pharmaceuticals.[1][2] Among these, 2,5-dihydroxypyridine (2,5-DHP) stands out as a versatile intermediate, yet its synthesis through traditional chemical routes can be challenging. This guide provides an in-depth exploration of the biocatalytic production of 2,5-DHP, a methodology that offers significant advantages in terms of specificity, sustainability, and efficiency. We will delve into the enzymatic machinery that enables this transformation, present detailed protocols for its practical implementation, and discuss the broader implications for medicinal chemistry and pharmaceutical manufacturing.

Section 1: The Enzymatic Heart of the Matter: Nicotine Hydroxylase from Pseudomonas sp. ZZ-5

The cornerstone of an effective biocatalytic process is a robust and efficient enzyme. For the production of 2,5-DHP, a particularly promising catalyst has been identified in Pseudomonas sp. ZZ-5, a bacterium capable of metabolizing nicotine.[3] The key enzyme in this pathway is a novel nicotine hydroxylase, specifically a 6-hydroxy-3-succinoylpyridine (HSP) hydroxylase (HSPHZZ), which catalyzes the conversion of HSP to 2,5-DHP.

Mechanistic Rationale: A Tale of Two Cofactors

The HSPHZZ enzyme does not work in isolation. Its catalytic activity is dependent on the presence of two crucial cofactors: nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD).[3] This dependency is a hallmark of many monooxygenase enzymes, which orchestrate the incorporation of an oxygen atom into a substrate. The reaction mechanism, while complex, can be conceptualized as a cooperative interplay where NADH provides the reducing equivalents, which are shuttled through FAD to activate molecular oxygen for the hydroxylation of the pyridine ring.

Alternative Biocatalytic Routes: A Glimpse into Nature's Diversity

While the HSPHZZ from Pseudomonas sp. ZZ-5 is a highly efficient catalyst, it is important to recognize that nature offers a diverse toolkit of enzymes. For instance, research on Burkholderia sp. MAK1 has revealed a different pathway for the degradation of 2-hydroxypyridine, which also proceeds through a 2,5-DHP intermediate. This pathway utilizes a five-gene cluster (hpdABCDE) that encodes a 2-hydroxypyridine 5-monooxygenase. This highlights that alternative enzymatic systems for the production of 2,5-DHP may be discovered and exploited.

Section 2: From Gene to Biocatalyst: A Practical Workflow for HSPHZZ Production

To harness the catalytic power of HSPHZZ, a robust and reproducible method for its production is essential. The following workflow outlines the key stages, from gene cloning to purified enzyme.

Workflow Overview

Detailed Protocol: Recombinant Expression and Purification of HSPHZZ

This protocol provides a comprehensive, step-by-step guide for the production of recombinant HSPHZZ in E. coli.

Step 1: Gene Amplification and Cloning

-

Template DNA: Genomic DNA from Pseudomonas sp. ZZ-5.

-

PCR Amplification: Amplify the 1206 bp gene encoding HSPHZZ using high-fidelity DNA polymerase.[3] Design primers with appropriate restriction sites (e.g., NdeI and XhoI) for directional cloning into a pET expression vector.

-

Vector Ligation: Digest both the PCR product and the pET vector with the chosen restriction enzymes, followed by ligation using T4 DNA ligase.

Step 2: Transformation and Expression

-

Host Strain: Transform the ligation product into a suitable E. coli expression host, such as BL21(DE3).

-

Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

Step 3: Cell Lysis and Protein Purification

-

Cell Harvest: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lysis: Lyse the cells by sonication or high-pressure homogenization on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM).

-

Elution: Elute the bound His-tagged HSPHZZ protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Section 3: The Biocatalytic Reaction: A Practical Guide to 2,5-DHP Synthesis

With the purified or immobilized enzyme in hand, the next step is to perform the biocatalytic conversion. The following section provides a detailed protocol and a comparative analysis of different approaches.

Reaction Parameters and Optimization

The efficiency of the biocatalytic production of 2,5-DHP is influenced by several key parameters that must be optimized for maximal yield and productivity.

| Parameter | Optimal Range | Rationale |

| pH | 8.5 - 9.0 | The enzyme exhibits maximal activity in a slightly alkaline environment.[3] |

| Temperature | 30 - 35°C | Balances enzyme activity and stability. Higher temperatures may lead to denaturation. |

| Substrate (HSP) Concentration | 0.75 - 1.0 mM | Higher concentrations can lead to substrate inhibition. |

| Enzyme Concentration | 1.0 µM (free) / 30 mg/mL (immobilized) | A sufficient amount of catalyst is required for an efficient reaction rate.[4] |

| Cofactor Concentrations | 0.5 mM NADH, 10 µM FAD | Essential for the catalytic cycle of the monooxygenase.[4] |

Experimental Protocol: Biocatalytic Synthesis of 2,5-DHP

This protocol describes a typical batch reaction for the synthesis of 2,5-DHP using either the free or immobilized HSPHZZ enzyme.

Materials:

-

Purified HSPHZZ or immobilized HSPHZZ (e.g., on Immobead 150)

-

6-hydroxy-3-succinoylpyridine (HSP)

-

NADH

-

FAD

-

Tris-HCl buffer (20 mM, pH 9.0)

Procedure:

-

Prepare a reaction mixture in a suitable vessel containing 20 mM Tris-HCl buffer (pH 9.0).

-

Add HSP to a final concentration of 0.75 mM.

-

Add NADH and FAD to final concentrations of 0.5 mM and 10 µM, respectively.

-

Initiate the reaction by adding the HSPHZZ enzyme (free or immobilized) to a final concentration of 30 mg/mL.

-

Incubate the reaction at 35°C with gentle agitation.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing for the formation of 2,5-DHP using HPLC-MS.

Under optimal conditions, a conversion of over 85% of HSP to 2,5-DHP can be achieved within 30 minutes.[4]

The Advantage of Immobilization: Enhancing Stability and Reusability

While the free enzyme is highly active, its recovery and reuse can be challenging. Immobilization of HSPHZZ onto a solid support, such as Immobead 150, offers several advantages:

-

Enhanced Stability: The immobilized enzyme exhibits improved thermal and operational stability.[4]

-

Ease of Separation: The catalyst can be easily separated from the reaction mixture by simple filtration.[4]

-

Reusability: The immobilized enzyme can be recycled for multiple reaction cycles, significantly reducing the overall cost of the process.[4]

Section 4: Downstream Processing and Analysis

Product Recovery

Following the biocatalytic reaction, the 2,5-DHP product needs to be recovered and purified. The specific methodology will depend on the scale of the reaction and the desired purity. Common techniques include:

-

Solvent Extraction: Utilizing a suitable organic solvent to selectively extract the 2,5-DHP from the aqueous reaction mixture.

-

Chromatography: Employing techniques such as column chromatography for high-purity applications.

Analytical Quantification: A Validated HPLC-MS Method

Accurate quantification of the 2,5-DHP product is crucial for process monitoring and optimization. A reliable method involves Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

Illustrative HPLC-MS Parameters:

-

Column: A reverse-phase C18 column is typically suitable for separating polar aromatic compounds.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. A reported isocratic method uses methanol/acetic acid (25:75, v/v).[4]

-

Flow Rate: A flow rate of 0.5 mL/min is a good starting point.[4]

-

Detection: Mass spectrometry (MS) provides high sensitivity and specificity for the detection and quantification of 2,5-DHP.

Section 5: The Broader Perspective: 2,5-DHP in Drug Discovery and Beyond

The significance of an efficient biocatalytic route to 2,5-DHP lies in its potential as a building block for the synthesis of more complex molecules with therapeutic applications. Dihydropyridine derivatives are known to act as calcium channel blockers and are used in the treatment of hypertension.[5] The dihydroxypyridine scaffold can be further functionalized to create a diverse library of compounds for screening against various biological targets.

Conclusion: A Green and Efficient Future for Pyridine Chemistry

The biocatalytic production of 2,5-dihydroxypyridine using enzymes like the nicotine hydroxylase from Pseudomonas sp. ZZ-5 represents a significant advancement in sustainable chemical synthesis. This approach not only offers high efficiency and selectivity but also aligns with the principles of green chemistry by operating under mild conditions and reducing waste. As the demand for novel and complex pharmaceutical intermediates continues to grow, the adoption of biocatalytic methods will be instrumental in driving innovation and creating a more sustainable future for the pharmaceutical industry.

References

-

Dong, C., Zheng, Y., Tang, H., Yu, J., & Wei, T. (2017). Characterization of a Novel Nicotine Hydroxylase from Pseudomonas sp. ZZ-5 That Catalyzes the Conversion of 6-Hydroxy-3-Succinoylpyridine into 2,5-Dihydroxypyridine. Molecules, 22(9), 1431. [Link]

-

Dong, C., Zheng, Y., Tang, H., Yu, J., & Wei, T. (2018). Highly Efficient Synthesis of 2,5-Dihydroxypyridine using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150. Molecules, 23(11), 2986. [Link]

- Petkevičius, V., Vaitekūnas, J., Stankevičiūtė, J., & Meškys, R. (2018). Catabolism of 2-hydroxypyridine by Burkholderia sp. MAK1: a five-gene cluster encoded 2-hydroxypyridine 5-monooxygenase HpdABCDE catalyses the first step of biodegradation. Environmental Microbiology, 20(8), 2846-2861.

- Li, H., & Sarpong, R. (2021). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Accounts of Chemical Research, 54(10), 2419-2432.

- Gala, D., & DiRocco, D. A. (2017). A Biocatalytic Route to Highly Enantioenriched β-Hydroxydioxinones. Organic Letters, 19(8), 2098-2101.

- Kour, G., & Gupta, S. K. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4393-4416.

- Boel, G., Kiss, R., & Lefranc, F. (2018). Synthesis of 1,4-dihydropyridine-5-phosphonates and their calcium-antagonistic and antihypertensive activities: novel calcium-antagonist 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dim ethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanol (NZ-105) and its crystal structure. Chemical & Pharmaceutical Bulletin, 40(9), 2362-2369.

- Watson, D. A., & Jacobsen, E. N. (2008). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters, 10(20), 4597-4600.

- Ramazani, A., & Zarei, A. (2017). Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr)

- Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901-6910.

- Al-Mulla, A. (2017). A review: biological importance of 1,4-dihydropyridine and its derivatives. Journal of Saudi Chemical Society, 21(1), 127-134.

- de Souza, M. V. N. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.

- Watson, I. D. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 13(10), 1546-1550.

- Baillie, T. A. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 2746-2776.

- Kačer, P., Červený, L., & Růžička, A. (2011).

- Leonardi, A., Motta, G., & Poggesi, E. (2022). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. Journal of Medicinal Chemistry, 65(22), 15096-15110.

- Fiori, L., & Baricordi, O. R. (2018). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. Journal of Medicinal Chemistry, 61(18), 8238-8251.

- Li, J., & Glieder, A. (2019). Chemical and Biocatalytic Routes to Arbutin. Molecules, 24(18), 3306.

- Lichman, B. R., & Pesnot, T. (2022). Biocatalytic routes to stereo-divergent iridoids.

- Moody, C. J. (2017). Enzymatic pyridine aromatization during thiopeptide biosynthesis. Nature Chemical Biology, 13(12), 1256-1261.

- Clayden, J., & Read, B. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21061-21069.

- Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23377-23383.

- Kaithal, A., & Chatterjee, I. (2022). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)

- Watson, A. J. B. (2012). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. The Biochemical Journal, 128(4), 1047-1055.

- Procter, D. J. (2019). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 141(35), 13784-13789.

- Lee, J. K. (2010). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 153-158.

- Huang, K., & Xiao, Z. (2012). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity.

- Kumar, A., & Singh, R. (2013). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.

- Saini, O., Sharma, S. K., & Sharma, Y. (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique.

- Pasupuleti, S. K., Rao, V. S., Abdul, K., Prasad, U. V., Kumar, Y. N., & Sarma, P. V. G. K. (2012). Validation, quantitative and qualitative analysis of felodipine drug using HPLC. Journal of Pharmacy Research, 5(4), 1838-1840.

- Gąsiorowska, J., & Żołnowska, B. (2014). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 71(4), 633-640.

- Kumar, A., & Singh, R. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. World Journal of Pharmaceutical and Life Sciences, 10(8), 165-174.

Sources

2,5-Dihydroxypyridine: Metabolic Nexus in Microbial N-Heterocycle Catabolism

[1]

Content Type: Technical Whitepaper Target Audience: Researchers, Biochemists, and Drug Development Professionals Subject: Microbial degradation, Enzymology, and Metabolite Characterization

Executive Summary

2,5-Dihydroxypyridine (2,5-DHP), also known as 5-hydroxy-2-pyridone, serves as a critical convergence point in the microbial catabolism of pyridine-derivative pollutants, specifically nicotinic acid (vitamin B3) and nicotine. Its transient nature, characterized by rapid auto-oxidation to blue pigments (diazaquinones), presents unique challenges in isolation and quantification.

This guide provides a technical deep-dive into the metabolic pathways channeling into 2,5-DHP, the extradiol cleavage mechanism catalyzed by 2,5-DHP dioxygenase (NicX/Hpo) , and a self-validating experimental workflow for its detection and analysis. Understanding this metabolite is essential for engineering bioremediation systems and developing biocatalytic routes for functionalized pyridine synthesis.

Metabolic Pathways: The Convergence Node

2,5-DHP is not a primary substrate but a central intermediate. In Pseudomonas putida KT2440 and Arthrobacter species, distinct upstream pathways for nicotinate and nicotine degradation merge at this specific metabolite before ring fission occurs.

The Nicotinate and Nicotine Routes

-

Nicotinate Pathway: Nicotinic acid is first hydroxylated to 6-hydroxynicotinic acid (6-HNA). The enzyme 6-HNA monooxygenase (NicC) then catalyzes a decarboxylative hydroxylation to yield 2,5-DHP.

-

Nicotine Pathway (Pyridine Branch): Nicotine is degraded via pseudooxynicotine and 3-succinoylpyridine. The intermediate 6-hydroxy-3-succinoylpyridine (HSP) is converted to 2,5-DHP by HSP hydroxylase (HspB) , releasing succinate.

Visualization of the Convergence

The following diagram illustrates the funneling of these pathways into 2,5-DHP and its subsequent ring cleavage.

Figure 1: Convergence of nicotinate and nicotine degradation pathways at the unstable metabolite 2,5-DHP.

Enzymology: The 2,5-DHP Dioxygenase Mechanism[1][2][3][4]

The critical step in detoxifying the pyridine ring is catalyzed by 2,5-DHP dioxygenase (NicX in P. putida, Hpo in Arthrobacter) . This enzyme belongs to the non-heme iron(II)-dependent extradiol dioxygenase family.

Mechanism of Action

Unlike classical extradiol dioxygenases (like catechol 2,3-dioxygenase) that act on homocyclic aromatics, NicX must handle the heterocyclic nitrogen.

-

Substrate Binding: 2,5-DHP binds to the Fe(II) center as a bidentate ligand (or in close proximity), displacing water.

-

Oxygen Activation: O2 binds to the iron, forming a ferric-superoxo species.

-

C-C Bond Cleavage: The superoxo species attacks the C5-C6 bond (adjacent to the hydroxyl group).

-

Product Formation: The pyridine ring opens to form N-formylmaleamic acid , destroying the aromaticity and toxicity.

Key Kinetic Features

-

Cofactor: Fe(II) is strictly required. Activity is lost if oxidized to Fe(III).

-

Inhibition: The substrate 2,5-DHP is prone to auto-oxidation. The resulting oxidation products (diazaquinones) can inactivate the enzyme or interfere with assays.

Physicochemical Properties & Characterization

2,5-DHP exists in tautomeric equilibrium, predominantly favoring the keto-form (5-hydroxy-2-pyridone ) in solution. This tautomerism significantly affects its spectral properties.

| Property | Value / Description | Notes |

| IUPAC Name | 5-hydroxy-1H-pyridin-2-one | Commonly referred to as 2,5-DHP in metabolic literature.[1] |

| CAS Number | 5154-01-8 | |

| Molecular Weight | 111.10 g/mol | |

| Solubility | Water, Methanol | Poorly soluble in non-polar solvents. |

| pKa | ~8.51 (OH group) | Ionization leads to bathochromic shifts in UV. |

| UV | 295–300 nm (Neutral pH) | Shift to >310 nm in alkaline conditions (phenolate form). |

| Stability | Low | Rapidly oxidizes in air to form blue "nicotine blue" pigment. |

| MS Signal | m/z 112.04 [M+H]⁺ | Detectable in positive ESI mode. |

Experimental Protocol: Isolation and Detection

Due to the instability of 2,5-DHP, direct isolation from culture supernatant is inefficient. The following self-validating protocol utilizes in situ enzymatic generation followed by immediate derivatization or rapid HPLC analysis.

Workflow Diagram

Figure 2: Rapid workflow for the generation and detection of labile 2,5-DHP.

Step-by-Step Methodology

Phase A: Enzymatic Generation (In Situ)

-

Preparation: Harvest P. putida KT2440 (grown on nicotinate) or E. coli expressing recombinant NicC. Resuspend cells in 50 mM phosphate buffer (pH 7.5).

-

Lysis: Disrupt cells via sonication. Centrifuge at 15,000 x g for 20 min to obtain cell-free extract (CFE).

-

Reaction: Mix 900 µL CFE with 100 µL of 10 mM 6-Hydroxynicotinic acid (6-HNA).

-

Self-Validation Step: Include a "No Substrate" blank to rule out endogenous metabolites.

-

-

Incubation: Incubate at 30°C. Monitor visually; the mixture may turn slightly blue over time (oxidation indicator).

Phase B: Stabilization and Extraction

-

Quenching: At T=15 min, withdraw 200 µL aliquot and immediately add 20 µL 6M HCl.

-

Mechanism:[2] Acidification protonates the species, stabilizing the keto-form and precipitating enzymes to stop the reaction.

-

-

Filtration: Centrifuge at max speed (1 min) and filter supernatant through a 0.22 µm PTFE filter.

Phase C: Analytical Detection (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Isocratic 10 mM Ammonium Formate (pH 3.0) with 1% Methanol.

-

Note: Avoid high organic content; 2,5-DHP is very polar.

-

-

Detection: UV at 295 nm .

-

Validation: 2,5-DHP should elute early (approx 2-4 min depending on flow rate). Confirm identity by observing the disappearance of the 6-HNA peak (approx 260 nm) and appearance of the 295 nm peak.

References

-

Jiménez, J. I., et al. (2008). "Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440." Proceedings of the National Academy of Sciences, 105(32), 11329–11334. Link

-

Tang, H., et al. (2013). "Systematic unraveling of the unresolved nicotinate catabolism in Pseudomonas putida KT2440." Applied and Environmental Microbiology, 79(9), 2916–2929. Link

-

Gauthier, J. J., & Rittenberg, S. C. (1971).[3] "The metabolism of nicotinic acid. I. Purification and properties of 2,5-dihydroxypyridine oxygenase from Pseudomonas putida N-9." Journal of Biological Chemistry, 246(11), 3737–3742.[3] Link

-

Liu, J., et al. (2022). "Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX." ACS Catalysis, 12, 2475–2486. Link

-

Behrman, E. J., & Stanier, R. Y. (1957). "The bacterial oxidation of nicotinic acid."[3] Journal of Biological Chemistry, 228(2), 923–945.[3] Link

2,5-Dihydroxypyridine: Metabolic Pivot and Synthetic Challenge

Executive Summary

2,5-Dihydroxypyridine (2,5-DHP), also known as 5-hydroxy-2-pyridone in its tautomeric form, is a critical metabolic intermediate in the aerobic degradation of pyridine-ring compounds, including nicotinic acid (Vitamin B3) and nicotine.[1][2][3] Historically isolated as the ring-cleavage substrate in the maleamate pathway, 2,5-DHP represents a unique challenge in both chemical synthesis and enzymatic handling due to its rapid auto-oxidation to dark pigments ("nicotine blue") and its complex tautomeric equilibrium. This guide synthesizes the historical discovery of 2,5-DHP, its central role in bacterial catabolism, and rigorous protocols for its synthesis and handling in drug development contexts.

Chemical Identity and Physicochemical Profile[4][5]

2,5-Dihydroxypyridine is defined by its ability to exist in distinct tautomeric forms depending on the solvent environment. While often referred to as a "diol" in biochemical literature, the compound predominantly exists as 5-hydroxy-2-pyridone in aqueous solution and solid state, a feature that significantly influences its binding affinity in protein active sites.

Tautomeric Equilibrium

The equilibrium between the diol (aromatic) and pyridone (amide-like) forms is driven by solvent polarity. In drug design, recognizing the pyridone form is essential, as it presents a hydrogen bond donor-acceptor motif (N-H...O=C) distinct from the diol.

Figure 1: Tautomeric equilibrium of 2,5-DHP. The pyridone form dominates in aqueous physiological conditions.

Key Physicochemical Data

| Property | Value | Context |

| CAS Registry | 5154-01-8 | |

| Molecular Formula | C₅H₅NO₂ | MW: 111.10 g/mol |

| Melting Point | 250–260 °C | Decomposes upon melting |

| pKa (Acidic) | ~8.51 | Hydroxyl group deprotonation |

| pKa (Basic) | ~2.27 | Protonation of carbonyl oxygen |

| Solubility | High (Water, MeOH) | Poor in non-polar solvents (Hexane) |

| Stability | Low | Rapidly oxidizes in air to form dark poly-pyridyl pigments |

Historical Discovery and Biological Isolation

The discovery of 2,5-DHP is inextricably linked to the elucidation of how soil bacteria recycle nitrogen-containing aromatic rings.

The Behrman-Stanier Breakthrough (1957)

The definitive identification of 2,5-DHP occurred during the golden age of metabolic mapping. E.J. Behrman and R.Y.[4] Stanier , working at the University of California, Berkeley, investigated the oxidation of nicotinic acid by Pseudomonas fluorescens.

-

Observation: They noted that cell-free extracts could consume oxygen when provided with 6-hydroxynicotinic acid, but the reaction required ferrous ions.

-

Isolation: By restricting oxygen supply, they accumulated a transient intermediate.

-

Characterization: Through UV spectroscopy and chemical derivatization, they identified this intermediate as 2,5-dihydroxypyridine. They proposed it was the substrate for ring cleavage, a hypothesis later confirmed by the purification of the enzyme 2,5-dihydroxypyridine 5,6-dioxygenase (NicX) by Gauthier and Rittenberg in 1971.

The "Black Pigment" Phenomenon

Early researchers often struggled to isolate 2,5-DHP because neutral or alkaline solutions of the compound turn black within minutes. This "nicotine blue" or black pigment is a quinhydrone-like complex formed by the dimerization of 2,5-DHP radicals. This auto-oxidation artifact served as an early visual indicator of the pathway's activity before modern HPLC methods were established.

Biosynthetic Context: The Maleamate Pathway

In bacteria (e.g., Pseudomonas putida KT2440), 2,5-DHP serves as the "metabolic funnel" where the degradation pathways of nicotinic acid, picolinic acid, and nicotine converge before the pyridine ring is broken.

Pathway Logic

The transformation of the stable pyridine ring into Krebs cycle intermediates requires destabilization.

-

Hydroxylation: Nicotinic acid is hydroxylated to 6-hydroxynicotinic acid (6-HNA).

-

Decarboxylative Hydroxylation: 6-HNA is converted to 2,5-DHP, removing the carboxyl group and adding a second hydroxyl group. This electron-rich system is now primed for oxidative cleavage.

-

Ring Fission: The enzyme NicX uses non-heme iron to cleave the ring between C5 and C6, yielding N-formylmaleamic acid.

Figure 2: The aerobic catabolism of nicotinic acid via the maleamate pathway.

Chemical Synthesis Protocols

Synthesizing 2,5-DHP is challenging due to the difficulty of selectively introducing a hydroxyl group at the C5 position of a 2-substituted pyridine. Two approaches are detailed below: the historical method (for context) and the modern regioselective method (recommended).

Protocol A: Historical Elbs Oxidation (Not Recommended for High Purity)

Based on Behrman & Pitt (1958) This method utilizes the Elbs persulfate oxidation of 3-hydroxypyridine.

-

Mechanism: Nucleophilic attack of peroxodisulfate on the pyridine ring.

-

Limitation: Yields are typically low (<20%) due to poor regioselectivity (attacks C2 and C6) and extensive tar formation.

Protocol B: Modern Regioselective Synthesis (Recommended)

Route: Substitution of 2-amino-5-bromopyridine This protocol ensures the correct positioning of oxygen atoms before the final ring closure/deprotection.

Step-by-Step Methodology:

-

Protection of Amine:

-

Reagents: 2-Amino-5-bromopyridine (1.0 eq), 2,5-Hexanedione (1.1 eq), p-TsOH (cat.), Toluene.

-

Procedure: Reflux with a Dean-Stark trap to remove water. The amine reacts to form a 2,5-dimethylpyrrole protecting group (Paal-Knorr synthesis).

-

Yield: ~95% (Brown oil).

-

-

Methoxylation (Introduction of C5 Oxygen):

-

Reagents: Protected intermediate, NaOMe (3.0 eq), CuI (0.1 eq), DMF/DMAc.

-

Procedure: Heat to 80-90°C under inert atmosphere (N2). The methoxide displaces the bromine at C5 via Ullmann-type coupling.

-

Validation: Monitor disappearance of bromide by TLC.

-

-

Deprotection and Demethylation:

-

Reagents: 48% HBr or HI.

-

Procedure: Reflux the methoxy-intermediate in concentrated acid. This step simultaneously cleaves the pyrrole protecting group (releasing the amine, which hydrolyzes to the ketone/hydroxyl) and demethylates the C5-methoxy group.

-

Isolation: Neutralize carefully to pH 6-7. 2,5-DHP precipitates or is extracted into ethyl acetate.

-

Purification: Recrystallization from water/ethanol.

-

Safety Note: 2,5-DHP is air-sensitive in solution. Perform all final steps under nitrogen and store the solid under inert gas at -20°C.

Applications in Drug Development

Scaffold Analysis

The 2,5-DHP motif serves as a bioisostere for catechol rings. Unlike catechols, which are prone to rapid metabolic clearance via COMT (catechol-O-methyltransferase), the pyridone ring offers distinct metabolic stability profiles while maintaining the ability to chelate metals (e.g., in metalloenzyme inhibitors).

Enzyme Inhibition

Derivatives of 2,5-DHP are explored as inhibitors of:

-

Collagen Prolyl-4-Hydroxylase: The bidentate nature of the 5-hydroxy-2-pyridone form allows it to chelate the active site iron, mimicking the 2-oxoglutarate co-substrate.

-

HIV Integrase: Pyridinone scaffolds are central to integrase strand transfer inhibitors (INSTIs) like Dolutegravir, utilizing the chelating oxygen triad to bind magnesium ions in the viral active site.

References

-

Behrman, E. J., & Stanier, R. Y. (1957). "The bacterial oxidation of nicotinic acid."[4] Journal of Biological Chemistry, 228(2), 923-945. Link

-

Gauthier, J. J., & Rittenberg, S. C.[5][6] (1971). "The metabolism of nicotinic acid.[5][6] I. Purification and properties of 2,5-dihydroxypyridine oxygenase from Pseudomonas putida N-9." Journal of Biological Chemistry, 246(11), 3737-3742.[6] Link

-

Behrman, E. J., & Pitt, B. M. (1958). "The Chemical Synthesis of 2,5-Dihydroxypyridine."[1] Journal of the American Chemical Society, 80(14), 3717–3718.[1] Link

-

Jiménez, J. I., et al. (2008). "Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440."[5][7] Proceedings of the National Academy of Sciences, 105(32), 11329-11334. Link

-

Li, H., et al. (2018). "Highly Efficient Synthesis of 2,5-Dihydroxypyridine using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150."[2] Catalysts, 8(11), 552. Link

Sources

- 1. JP3413294B2 - Method for producing 2,5-dihydroxypyridine and bacteria producing 2,5-dihydroxypyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]

- 4. The bacterial oxidation of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The metabolism of nicotinic acid. I. Purification and properties of 2,5-dihydroxypyridine oxygenase from Pseudomonas putida N-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deciphering the genetic determinants for aerobic nicotinic acid degradation: the nic cluster from Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Thermochemical Data for 2,5-Dihydroxypyridine

An In-Depth Technical Guide to the Thermochemical Properties of 2,5-Dihydroxypyridine

Executive Summary

2,5-Dihydroxypyridine (DHP), a pivotal intermediate in nicotine metabolism and a molecule of significant interest in medicinal chemistry, presents a complex profile for thermochemical characterization.[1][2][3] Understanding its thermodynamic properties, such as enthalpy of formation, heat capacity, and sublimation enthalpy, is critical for drug development professionals and researchers in ensuring stability, predicting degradation pathways, and optimizing synthesis and purification processes. This guide provides a comprehensive overview of the methodologies for determining these crucial parameters, addressing both experimental and computational approaches. Given the sparse direct experimental data for 2,5-dihydroxypyridine, this document serves as a procedural and theoretical framework, synthesizing established techniques applied to analogous nitrogen-containing heterocyclic compounds. We present detailed protocols for combustion calorimetry and the Knudsen effusion method, alongside a workflow for computational prediction using Density Functional Theory (DFT). This guide is intended to be a vital resource for scientists seeking to rigorously characterize the thermochemical landscape of 2,5-dihydroxypyridine and related molecules.

2,5-Dihydroxypyridine (CAS 5154-01-8) is a pyridine derivative with a molecular formula of C5H5NO2.[4] It is a known metabolite in the biodegradation of nicotine and 2-pyridone, playing a role in various biochemical pathways.[1][3] In the context of drug development, understanding the thermochemical properties of an active pharmaceutical ingredient (API) or a key intermediate like DHP is not merely an academic exercise; it is a fundamental requirement for process safety, formulation stability, and scalable manufacturing.

Thermochemical data governs:

-

Polymorph Stability: The relative stability of different crystalline forms is determined by their free energies, with the enthalpy of formation being a major component.

-

Purification Processes: Processes like sublimation and crystallization are controlled by phase transition thermodynamics. The enthalpy of sublimation is a key parameter for developing and optimizing purification protocols.[5]

-

Reaction Energetics: The enthalpy of formation is essential for calculating the heat of reaction for synthesis and degradation pathways, which is critical for ensuring process safety and preventing thermal runaways.[6][7]

-

Chemical Compatibility and Stability: Knowledge of a compound's thermal stability and decomposition pathways is crucial for defining storage conditions and predicting shelf-life.[8]

A critical aspect of 2,5-dihydroxypyridine's chemistry is its tautomerism, existing in equilibrium with 5-hydroxy-2-pyridone.[4][9] This equilibrium is influenced by factors such as solvent and temperature, and it significantly impacts the bulk thermochemical properties of the compound. The pyridone form is often favored due to intermolecular hydrogen bonding.[9] Any experimental or computational investigation must account for the presence and relative stability of these tautomers.

Key Thermochemical and Physical Parameters of 2,5-Dihydroxypyridine

| Property | Value / Status | Source / Method |

| Physical Properties | ||

| Molecular Formula | C5H5NO2 | - |

| Molar Mass | 111.10 g/mol | - |

| Appearance | Off-white to gray solid | [4] |

| Melting Point | 250-260°C | [4] |

| Boiling Point | 334°C (Predicted) | [4] |

| pKa (Strongest Acidic) | 9.23 (Predicted) | [1] |

| pKa (Strongest Basic) | 2.27 (Predicted) | [1] |

| Water Solubility | 126 g/L | [1] |

| Thermochemical Properties | ||

| Standard Molar Enthalpy of Formation (ΔfH°(g)) | To be determined | Combustion Calorimetry & Sublimation |

| Standard Molar Enthalpy of Formation (ΔfH°(cr)) | To be determined | Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation (ΔsubH°) | To be determined | Knudsen Effusion Method |

| Standard Molar Entropy (S°) | To be determined | Quantum Chemical Calculations |

| Heat Capacity (Cp) | To be determined | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition Temperature | To be determined | Thermogravimetric Analysis (TGA) |

Experimental Determination of Thermochemical Properties

The determination of thermochemical data for organic compounds relies on precise calorimetric and analytical techniques.[10][11] The following sections detail the authoritative protocols for measuring the enthalpy of formation and sublimation.

Determination of the Standard Molar Enthalpy of Formation (ΔfH°(cr)) via Combustion Calorimetry

The standard molar enthalpy of formation is most accurately determined indirectly by measuring the standard molar enthalpy of combustion (ΔcH°) using a bomb calorimeter.[10][11] The enthalpy of formation is then calculated using Hess's Law.[6]